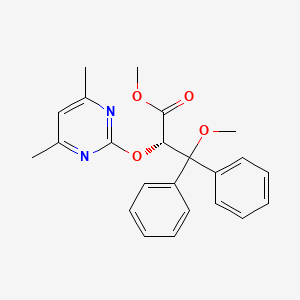![molecular formula C12H18ClNO2 B1440432 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-22-3](/img/structure/B1440432.png)
3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185303-22-3 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 3-[(2-methoxybenzyl)oxy]pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride” is 1S/C12H17NO2.ClH/c1-14-12-5-3-2-4-10 (12)9-15-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular formula of “3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride” is C12H18ClNO2 . As mentioned earlier, it has a molecular weight of 243.73 . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen
Visible-Light-Mediated Synthesis
Research by Usami et al. (2018) explored a visible-light-mediated approach to generate iminyl radicals from benzyl oxime ether, leading to the synthesis of pyrroline. This method highlights the potential of using light to initiate chemical transformations in compounds related to 3-[(2-Methoxybenzyl)oxy]pyrrolidine, demonstrating an innovative pathway for creating complex structures without additional reagents.
Optically Pure Derivatives
The work by Ruano et al. (2006) showcased a method to obtain optically pure derivatives of pyrrolidine by reacting oxygenated benzyl carbanions with chlorinated N-sulfinylimines. This process underscores the importance of stereochemistry in synthesizing biologically active compounds and provides a route to achieve high stereoselectivity.
Methoxylated Pyrrolin-2-ones Synthesis
Ghelfi et al. (2003) presented a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones Ghelfi et al. (2003). This process is significant for preparing agrochemicals or medicinal compounds, highlighting the versatility of pyrrolidine derivatives in various applications.
Enantiopure Bicyclic 1,2-Oxazines Synthesis
Research by Pulz et al. (2003) involved the synthesis of enantiopure bicyclic 1,2-oxazines from chiral cyclic nitrones, showcasing a diastereoselective addition that yields complex structures. This study contributes to the development of novel compounds with potential pharmaceutical applications.
Structural and Conformation Analysis
Studies such as the one by Banerjee et al. (2002) on the crystal structure and molecular conformation of solvated pyrrolidine-2-carboxamide derivatives offer insight into the physical characteristics of these compounds. Understanding the structural aspects is crucial for designing drugs with specific pharmacological profiles.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-12-5-3-2-4-10(12)9-15-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPCBOTAYPSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)








![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)